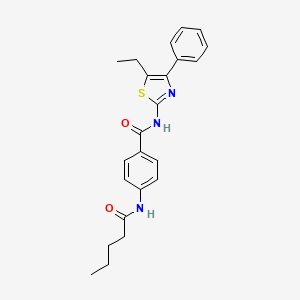![molecular formula C22H25NO4 B4748534 2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4748534.png)
2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate
Übersicht
Beschreibung
2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate, also known as DMOB-DABA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate exerts its anticancer effects by inhibiting the activity of histone deacetylases (HDACs), enzymes that play a key role in regulating gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. 2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate has been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes such as Bax and downregulating the expression of anti-apoptotic genes such as Bcl-2. It has also been shown to inhibit angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate is a relatively stable compound that can be easily synthesized in the laboratory. However, its low solubility in water can pose a challenge for in vivo studies. In addition, its potency as an HDAC inhibitor may also result in off-target effects on non-cancer cells, which may limit its therapeutic potential.
Zukünftige Richtungen
Future research on 2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate could focus on improving its solubility and bioavailability for in vivo studies. In addition, its potential use as a photosensitizer in photodynamic therapy could be further explored. Other potential applications of 2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate could include its use as an anti-inflammatory agent or in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. 2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate has also been investigated for its potential use as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that involves the use of light to activate a photosensitizing agent.
Eigenschaften
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 4-(3,4-dimethylanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14-5-7-18(11-16(14)3)20(24)13-27-22(26)10-9-21(25)23-19-8-6-15(2)17(4)12-19/h5-8,11-12H,9-10,13H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZHTAUASHDUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC(=C(C=C2)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenyl)-2-oxoethyl 4-(3,4-dimethylanilino)-4-oxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



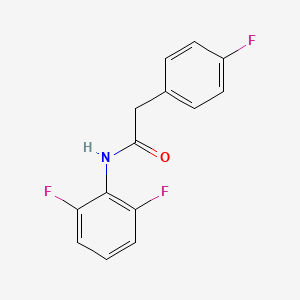
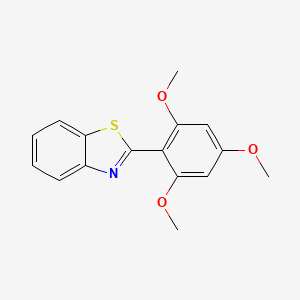
![6-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine hydrobromide](/img/structure/B4748477.png)
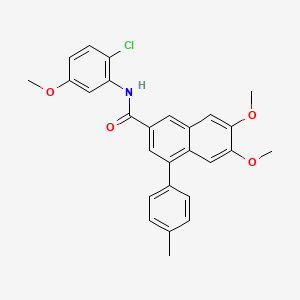
![4-{5-bromo-2-[3-(3-methylphenoxy)propoxy]benzylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B4748500.png)
![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide](/img/structure/B4748502.png)
![3-allyl-5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4748510.png)

![N-[4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-nitrophenyl)thiourea](/img/structure/B4748528.png)
![1-(2,5-difluorophenyl)-2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4748541.png)
![N-(3-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4748552.png)
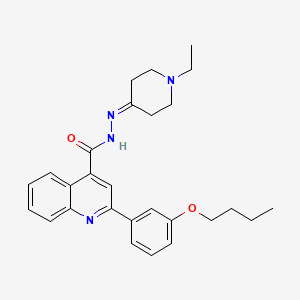
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4748564.png)
